molecular formula C8H7ClO3 B192878 5-Chloro-2-methoxybenzoic acid CAS No. 3438-16-2

5-Chloro-2-methoxybenzoic acid

Cat. No. B192878
M. Wt: 186.59 g/mol
InChI Key: HULDRQRKKXRXBI-UHFFFAOYSA-N
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Patent
US03965173

Procedure details

To a solution of methyl 5-chlorosalicylate (20 g.) in acetone 110 ml.) was added 2 N sodium hydroxide (66 ml.) and dimethyl sulphate (13.86 g.). The mixture was stirred for 10 minutes, sodium hydroxide 33 ml., 2N) and dimethyl sulphate (6.93 g.) added, and the mixture was heated under reflux for 45 minutes. The product was then cooled, the acetone evaporated off, and the residue was taken up in ether. The ether was extracted with dilute sodium hydroxide, evaporated off, and the residue heated under reflux for 1 hour with 10 aqueous sodium hydroxide (100 ml.). The product was cooled and acidified. The precipitate acid was filtered off and recrystallized from ethanol-water to give 8 g., m.p. 80°-81° (45%) with a second crop of 0.8 g., m.p. 77°-79° (4.5%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
13.86 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
6.93 g
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[C:5]([OH:12])=[CH:4][CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:19])=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.86 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6.93 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The product was then cooled
CUSTOM
Type
CUSTOM
Details
the acetone evaporated off
EXTRACTION
Type
EXTRACTION
Details
The ether was extracted with dilute sodium hydroxide
CUSTOM
Type
CUSTOM
Details
evaporated off
TEMPERATURE
Type
TEMPERATURE
Details
the residue heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour with 10 aqueous sodium hydroxide (100 ml.)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate acid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
to give 8 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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